

# Application Notes and Protocols for C14H18BrN5O2 Animal Model Studies

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## Compound of Interest

Compound Name: C14H18BrN5O2

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## Introduction

**C14H18BrN5O2**, chemically known as 5-[[ (2E)-3-Bromo-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA) with demonstrated antioxidant and anti-inflammatory properties.[1] Preclinical animal studies are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.[1] This document provides a summary of the available data from animal model studies, focusing on pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental protocols.

## Data Presentation

### Pharmacokinetic Parameters of C1 in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of C1 following intravenous (i.v.) and oral (p.o.) administration at a dose of 50 mg/kg.

Parameter	Intravenous (i.v.) Administration	Oral (p.o.) Administration
Dose	50 mg/kg	50 mg/kg
Elimination Half-Life ( $t_{1/2}$ )	~0.9 hours	Not explicitly stated
Clearance (CL)	24 mL/min	Not explicitly stated
Maximum Plasma Concentration (C <sub>max</sub> )	Not applicable	Reached at 33 minutes
Oral Bioavailability (F%)	Not applicable	~77%

Data sourced from a study on Wistar rats.[\[1\]](#)

## Acute Toxicity Profile of C1 in Wistar Rats

An acute toxicity study was conducted using the up-and-down procedure (OECD method).

Route of Administration	GHS Category	Observations
Intraperitoneal (i.p.)	Category 4	Low toxicity
Oral (p.o.)	Category 5	Low toxicity

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4 and 5 indicate low toxicity.[\[1\]](#) No signs of apparent toxicity were observed in the animals for 14 days post-administration.[\[1\]](#) Necropsy revealed no macroscopic changes in the liver, small intestine, colon, heart, spleen, stomach, or kidneys.[\[1\]](#)

## Experimental Protocols

### Pharmacokinetic Study Protocol

#### 1. Animal Model:

- Species: Wistar rats.[\[1\]](#)
- Health Status: Healthy, pathogen-free.

- Housing: Controlled environment with standard diet and water ad libitum.

## 2. Drug Administration:

- Formulation: C1 dissolved in a suitable vehicle.
- Dosing:
  - Intravenous (i.v.) administration: 50 mg/kg.[\[1\]](#)
  - Oral (p.o.) administration: 50 mg/kg.[\[1\]](#)
  - Intraperitoneal (i.p.) administration was also performed.[\[1\]](#)

## 3. Sample Collection:

- Matrix: Blood plasma.
- Timepoints: A series of time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) profile.

## 4. Bioanalytical Method:

- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of C1 in plasma.[\[1\]](#)
- Validation: The RP-HPLC method was successfully validated.[\[1\]](#)

## 5. Data Analysis:

- Pharmacokinetic parameters ( $t_{1/2}$ , CL, C<sub>max</sub>, bioavailability) were calculated from the plasma concentration-time data.[\[1\]](#)

# Acute Toxicity Study Protocol (Up-and-Down Procedure)

## 1. Animal Model:

- Species: Wistar rats.[\[1\]](#)

## 2. Guideline:

- The study was conducted following the up-and-down procedure as per OECD guidelines.[1]

## 3. Administration:

- Routes: Oral (p.o.) and intraperitoneal (i.p.).[1]
- Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

## 4. Observation Period:

- Animals were observed for 14 days for any signs of toxicity.[1]

## 5. Endpoints:

- Mortality.
- Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
- Body weight changes.
- Gross necropsy at the end of the study to examine major organs.[1]

# Visualizations

## Experimental Workflow for Preclinical Evaluation

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# References

- 1. mdpi.com [mdpi.com]

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